molecular formula C8H10N4O B12942588 2-Cyano-N-[2-(1H-imidazol-5-yl)ethyl]acetamide CAS No. 502164-38-7

2-Cyano-N-[2-(1H-imidazol-5-yl)ethyl]acetamide

Cat. No.: B12942588
CAS No.: 502164-38-7
M. Wt: 178.19 g/mol
InChI Key: MRVKELJTYWQEKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-N-[2-(1H-imidazol-5-yl)ethyl]acetamide is a chemical compound that features a cyano group, an imidazole ring, and an acetamide moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the imidazole ring, a common motif in biologically active molecules, makes it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-[2-(1H-imidazol-5-yl)ethyl]acetamide typically involves the reaction of 2-cyanoacetamide with an appropriate imidazole derivative. One common method involves the use of ethyl cyanoacetate and 5-amino-2-mercaptobenzimidazole in refluxing ethanol . The reaction proceeds through the formation of an intermediate, which then undergoes further transformations to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-[2-(1H-imidazol-5-yl)ethyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The imidazole ring can participate in substitution reactions, where substituents on the ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce primary amines.

Mechanism of Action

The mechanism of action of 2-Cyano-N-[2-(1H-imidazol-5-yl)ethyl]acetamide is not well-documented. compounds containing imidazole rings often interact with biological targets such as enzymes, receptors, and nucleic acids. The cyano group can also participate in interactions with various molecular targets, potentially leading to biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-N-[2-(1H-imidazol-5-yl)ethyl]acetamide is unique due to the presence of both a cyano group and an imidazole ring, which can confer distinct chemical reactivity and potential biological activity. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

502164-38-7

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

2-cyano-N-[2-(1H-imidazol-5-yl)ethyl]acetamide

InChI

InChI=1S/C8H10N4O/c9-3-1-8(13)11-4-2-7-5-10-6-12-7/h5-6H,1-2,4H2,(H,10,12)(H,11,13)

InChI Key

MRVKELJTYWQEKE-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=N1)CCNC(=O)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.